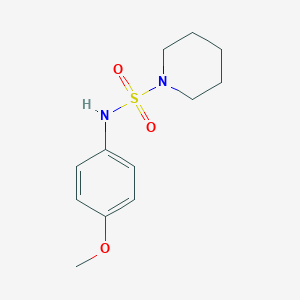
n-(4-Methoxyphenyl)piperidine-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Methoxyphenyl)piperidine-1-sulfonamide, also known as S-Methyl-4-(4-methoxyphenyl)piperidine-1-sulfonamide or SMMPS, is a sulfonamide compound that has been studied for its potential applications in scientific research. This compound is synthesized using a specific method and has been found to have various biochemical and physiological effects, as well as a mechanism of action that makes it a promising candidate for further exploration.
作用機序
The mechanism of action of SMMPS involves the inhibition of voltage-gated sodium channels, which are responsible for the depolarization of neurons during the transmission of electrical signals. By blocking these channels, SMMPS can reduce the activity of neurons and prevent the transmission of pain signals. This mechanism of action has been studied in vitro and in vivo, and has been found to be highly selective and effective.
生化学的および生理学的効果
SMMPS has been found to have various biochemical and physiological effects, including the inhibition of voltage-gated sodium channels, the reduction of neuronal activity, and the prevention of pain signals. It has also been shown to have minimal effects on other ion channels and neurotransmitter receptors, making it a highly selective compound for the treatment of neurological disorders.
実験室実験の利点と制限
One of the main advantages of SMMPS for lab experiments is its high selectivity for voltage-gated sodium channels, which allows for more precise and targeted studies of their function. However, one limitation of SMMPS is its relatively low potency compared to other sodium channel blockers, which may require higher concentrations to achieve the desired effects.
将来の方向性
There are several future directions for the study of SMMPS and its potential applications in scientific research. One area of interest is the development of more potent derivatives of SMMPS that can be used at lower concentrations. Another direction is the exploration of the effects of SMMPS on other ion channels and neurotransmitter receptors, which may have implications for the treatment of a wider range of neurological disorders. Additionally, the use of SMMPS in combination with other drugs or therapies may enhance its effectiveness and reduce potential side effects.
合成法
SMMPS can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzaldehyde with piperidine, followed by the addition of sulfuric acid and methanol. The resulting product is then treated with sodium hydroxide and chlorosulfonic acid to form SMMPS. This synthesis method has been optimized to produce high yields of pure SMMPS.
科学的研究の応用
SMMPS has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a selective inhibitory effect on the activity of voltage-gated sodium channels, which are involved in the transmission of electrical signals in neurons. This makes SMMPS a promising candidate for the development of new drugs for the treatment of neurological disorders such as epilepsy and chronic pain.
特性
CAS番号 |
5430-51-3 |
|---|---|
製品名 |
n-(4-Methoxyphenyl)piperidine-1-sulfonamide |
分子式 |
C12H18N2O3S |
分子量 |
270.35 g/mol |
IUPAC名 |
N-(4-methoxyphenyl)piperidine-1-sulfonamide |
InChI |
InChI=1S/C12H18N2O3S/c1-17-12-7-5-11(6-8-12)13-18(15,16)14-9-3-2-4-10-14/h5-8,13H,2-4,9-10H2,1H3 |
InChIキー |
IQEBYJQSHLKHON-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)N2CCCCC2 |
正規SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)N2CCCCC2 |
その他のCAS番号 |
5430-51-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea](/img/structure/B187933.png)
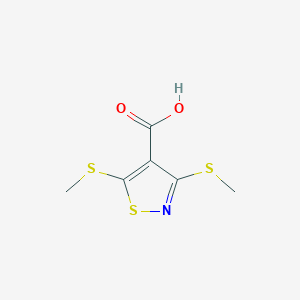
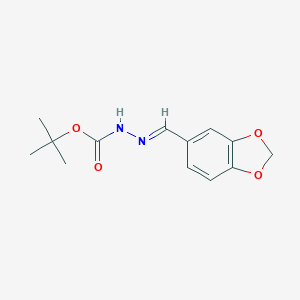
![(4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B187940.png)
![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide](/img/structure/B187943.png)
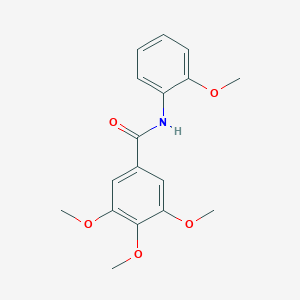
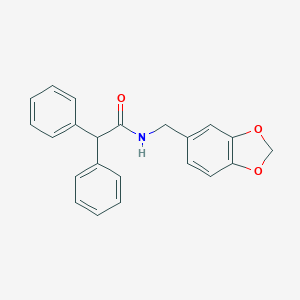
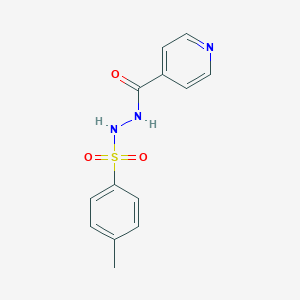
![5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B187950.png)
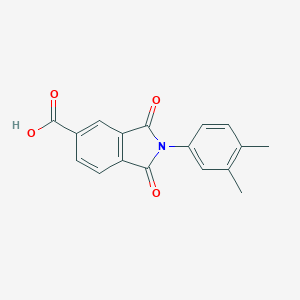
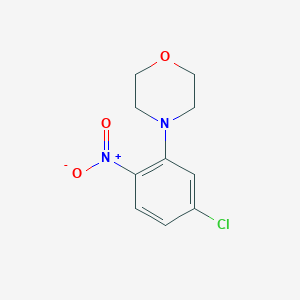
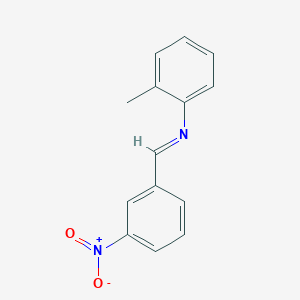
![[(1S,2R)-2-Acetyloxy-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]-2-phenylethyl] acetate](/img/structure/B187956.png)
![3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B187957.png)